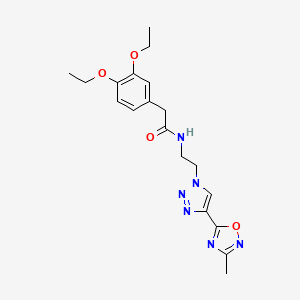

2-(3,4-diethoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(3,4-diethoxyphenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O4/c1-4-27-16-7-6-14(10-17(16)28-5-2)11-18(26)20-8-9-25-12-15(22-24-25)19-21-13(3)23-29-19/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPFUDKKHFSIGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-diethoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The compound features a unique combination of functional groups that may contribute to its biological activity. The presence of an oxadiazole ring and a triazole moiety is particularly noteworthy as these structures are often associated with various pharmacological properties.

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

- MCF-7 (breast cancer) : IC50 values reported around 15.63 µM , comparable to Tamoxifen (IC50 ~10.38 µM) .

Table 1 summarizes the cytotoxic effects of related compounds:

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole Derivative | MCF-7 | 15.63 |

| Tamoxifen | MCF-7 | 10.38 |

| Doxorubicin | MCF-7 | 0.12 - 2.78 |

The mechanism through which this compound exerts its anticancer effects may involve the activation of apoptotic pathways. Studies have shown increased levels of p53 and caspase-3 cleavage in treated cells, indicating that the compound may promote apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, oxadiazole derivatives have been evaluated for antimicrobial activity. Certain derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting potential as antimicrobial agents.

In Vivo Studies

In vivo studies involving similar oxadiazole compounds have shown that structural modifications can enhance biological activity. For example, the introduction of electron-withdrawing groups (EWGs) has been linked to increased antitumor activity . Further research is needed to explore the specific effects of substituents on the biological profile of the compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring or the incorporation of additional functional groups could potentially enhance its efficacy and selectivity against target cells.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis involves multi-step organic reactions, including:

- Triazole formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to regioselectively form the 1,2,3-triazole core .

- Oxadiazole synthesis : Cyclization of acylhydrazides with nitriles or via condensation reactions under acidic conditions .

- Acetamide linkage : Coupling of activated carboxylic acid derivatives (e.g., chloroacetamide) with amine-containing intermediates in polar aprotic solvents like DMF, using bases such as KCO . Key intermediates include 3-methyl-1,2,4-oxadiazole-5-carbaldehyde and azide-functionalized ethylamine derivatives.

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., distinguishing triazole/oxadiazole ring signals) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC/LC-MS : Assesses purity (>95% typical for pharmacological studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in triazole formation?

- Catalyst loading : Use 1-5 mol% Cu(I) (e.g., CuBr) to minimize side reactions while ensuring >95% conversion in CuAAC .

- Solvent choice : Polar solvents (e.g., DMF/HO mixtures) enhance reaction rates and regioselectivity for 1,4-triazole isomers .

- Temperature control : Reactions performed at 25–50°C balance speed and selectivity .

- Real-time monitoring : TLC or inline IR spectroscopy tracks intermediate consumption .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for analogs of this compound?

- Systematic substitution : Compare analogs with varied substituents (e.g., ethoxy vs. methoxy groups on the phenyl ring) to isolate electronic/steric effects .

- In vitro assays : Use enzyme inhibition (e.g., kinase assays) or receptor-binding studies to correlate structural changes with activity .

- Computational docking : Molecular dynamics simulations predict binding modes to explain discrepancies in IC values .

Q. How does the compound’s stability under physiological conditions impact experimental design?

- pH-dependent degradation : Test stability in buffers (pH 1–9) to simulate gastrointestinal and systemic environments. Hydrolysis of the oxadiazole ring may occur under acidic conditions .

- Light/temperature sensitivity : Store lyophilized samples at -20°C in amber vials to prevent photodegradation of the triazole moiety .

- Metabolite profiling : Use hepatic microsome assays to identify major metabolites (e.g., deethylated diethoxyphenyl derivatives) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., COX-2) or receptors (e.g., GPCRs) using crystal structures from the PDB .

- QSAR modeling : Correlate descriptors (e.g., logP, polar surface area) with activity data to prioritize analogs for synthesis .

- ADMET prediction : Tools like SwissADME assess permeability, solubility, and toxicity risks .

Methodological Considerations

Q. How is regioselectivity ensured during the synthesis of the 1,2,3-triazole core?

- Click chemistry : CuAAC guarantees 1,4-regioselectivity, avoiding the 1,5-isomer common in thermal cycloadditions .

- Protecting groups : Use tert-butyl or acetyl groups to block reactive sites during heterocycle assembly .

Q. What purification techniques are effective for isolating this compound from byproducts?

- Column chromatography : Silica gel with gradient elution (hexane/EtOAc → DCM/MeOH) separates polar impurities .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99%) .

Data Interpretation Challenges

Q. How are conflicting bioactivity results between in vitro and in vivo models addressed?

- Dose optimization : Adjust pharmacokinetic parameters (e.g., bioavailability via PEGylation) to align in vitro IC with in vivo efficacy .

- Metabolite interference : Compare activity of the parent compound vs. metabolites using LC-MS-coupled assays .

Q. What experimental controls validate target engagement in mechanistic studies?

- Negative controls : Use inactive analogs (e.g., triazole replaced with phenyl) to confirm specificity .

- Knockout models : CRISPR-edited cell lines lacking the target enzyme/receptor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.